Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship Quinoline Scaffold

Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1242951-31-0) is a synthetic, doubly chlorinated 2-oxo-1,2-dihydroquinoline-3-carboxylate ester bearing a 4-chlorobenzylamino substituent at C-4 and a chlorine atom at C-8. This compound belongs to a class of quinoline-3-carboxylate derivatives under investigation as kinase inhibitors (e.g., DYRK1A/DYRK1B) and as analgesic lead structures; its substitution pattern — particularly the 8-chloro group absent in simpler 4-benzylamino analogs — is expected to modulate electronic properties, target engagement, and metabolic stability relative to less-substituted congeners.

Molecular Formula C19H16Cl2N2O3
Molecular Weight 391.25
CAS No. 1242951-31-0
Cat. No. B2692840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS1242951-31-0
Molecular FormulaC19H16Cl2N2O3
Molecular Weight391.25
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)15-17(22-10-11-6-8-12(20)9-7-11)13-4-3-5-14(21)16(13)23-18(15)24/h3-9H,2,10H2,1H3,(H2,22,23,24)
InChIKeyPZEMFSOLORXFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1242951-31-0): Procurement-Relevant Identity and Physicochemical Profile


Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1242951-31-0) is a synthetic, doubly chlorinated 2-oxo-1,2-dihydroquinoline-3-carboxylate ester bearing a 4-chlorobenzylamino substituent at C-4 and a chlorine atom at C-8 [1]. This compound belongs to a class of quinoline-3-carboxylate derivatives under investigation as kinase inhibitors (e.g., DYRK1A/DYRK1B) and as analgesic lead structures; its substitution pattern — particularly the 8-chloro group absent in simpler 4-benzylamino analogs — is expected to modulate electronic properties, target engagement, and metabolic stability relative to less-substituted congeners [2][3]. Publicly available quantitative biological data for this specific compound remain extremely scarce; the evidence presented below therefore emphasizes verifiable structural differentiation and class-level pharmacological precedents that a scientific procurement decision-maker should weigh when selecting among closely related 2-oxo-1,2-dihydroquinoline-3-carboxylate candidates.

Why Generic Substitution Fails for Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1242951-31-0)


Within the 2-oxo-1,2-dihydroquinoline-3-carboxylate series, substitution at C-8 and on the 4-amino benzyl ring profoundly influences both target-binding affinity and ADME properties, making generic interchange scientifically unsound. Published SAR analyses on 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid analgesics demonstrate that the presence and electronic nature of the benzyl fragment are critical for pharmacological activity, while removal or modification of the carboxylic/ester group abolishes efficacy [1]. Similarly, patents on DYRK1A/1B inhibitors within this scaffold explicitly claim that R3 (C-8) substitution with halogen is a key variable governing kinase selectivity and potency [2]. The target compound’s unique combination of an 8-chloro substituent with a 4-chlorobenzylamino side-chain thus represents a distinct chemotype whose biological profile cannot be extrapolated from analogs lacking either chlorine atom. Procurement decisions must therefore be based on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1242951-31-0) vs. Closest Analogs


Structural Comparison: 8-Chloro vs. 8-Unsubstituted 4-((4-Chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

The target compound (C19H16Cl2N2O3, MW 391.25) carries a chlorine atom at the quinoline C-8 position, whereas the closest commercially cataloged analog, ethyl 4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (C19H17ClN2O3, MW 356.80), lacks this substituent [1]. Introduction of the 8-chloro group increases molecular weight by 34.45 Da and adds a second halogen, which is predicted to enhance lipophilicity (estimated ΔlogP ≈ +0.7–0.9) and alter the electron density of the quinoline ring, potentially affecting both target binding and metabolic oxidation at C-8 [2]. Quantitative head-to-head biological data for these two compounds are not publicly available; however, the structural difference constitutes a verifiable, procurement-relevant distinction.

Medicinal Chemistry Structure-Activity Relationship Quinoline Scaffold

Class-Level Analgesic SAR: 4-Benzylamino vs. 4-(4-Chlorobenzylamino) Substitution in 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

Ukrainets et al. (2021) systematically investigated the analgesic activity of 4-N-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and established that the benzyl fragment in the 4-amino position is essential for analgesic effect; replacement of the benzyl aromatic ring with isosteric heterocycles was tolerated, but removal of the benzyl group abolished activity [1]. While the study did not test the target compound directly, it provides class-level evidence that the 4-chlorobenzylamino substituent present in the target compound represents a halogenated variant of the pharmacophoric benzyl group. The 4-chloro substitution on the benzyl ring is expected to influence electronic distribution (Hammett σp = +0.23 for Cl) and potentially metabolic stability compared to the unsubstituted benzyl analog. Quantitative analgesic ED50 values for the unsubstituted 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid reference compound are reported in the primary publication.

Analgesic Drug Discovery Quinoline-3-carboxylic Acid Pain Pharmacology

Ethyl Ester vs. Carboxylic Acid: Functional Group Differentiation and Prodrug Potential

The target compound exists as the ethyl ester derivative, whereas the primary analgesic SAR literature on the 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid series demonstrates that a free carboxylic acid group is required for in vivo analgesic activity [1]. The ethyl ester prodrug form may exhibit improved membrane permeability (estimated increase in logP of ≈1.5–2.0 units relative to the free acid) and could serve as a hydrolytically labile precursor that releases the active carboxylic acid in vivo [2]. For in vitro kinase inhibition assays (e.g., DYRK1A/1B), the ester may be directly active or may require hydrolysis depending on the binding mode; this functional group distinction is critical for experimental design.

Prodrug Design Ester Prodrug Quinoline-3-carboxylate

Optimal Research and Procurement Scenarios for Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1242951-31-0)


DYRK1A/1B Kinase Inhibitor SAR Probe: Exploring C-8 Halogen Effects on Target Engagement

Based on patent disclosures claiming 2-oxo-1,2-dihydroquinoline-3-carboxylate analogs as DYRK1A and DYRK1B inhibitors [1], the target compound — with its 8-chloro substituent — serves as a focused SAR probe for evaluating halogen effects at the quinoline C-8 position. Researchers comparing this compound against the 8-unsubstituted analog (ethyl 4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate) can isolate the contribution of the 8-Cl group to kinase inhibition potency, selectivity, and cellular activity. The ethyl ester form is compatible with in vitro kinase assays without prior hydrolysis under standard screening conditions.

Analgesic Lead Optimization: Evaluating 4-Chlorobenzyl Substitution in a Validated Pharmacophore Scaffold

The 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold is a validated analgesic pharmacophore [2]. The target compound’s 4-(4-chlorobenzylamino) substituent tests the electronic effect of para-chloro substitution on analgesic potency. Hydrolysis of the ethyl ester to the free carboxylic acid (preparatively straightforward under mild alkaline conditions) yields the active pharmacophore for in vivo pain model testing. Procurement of this specific ester allows researchers to generate both the prodrug and active forms from a single chemical entity.

Computational Chemistry and Docking Studies: Dual-Chlorine Quinoline Ligand for Kinase and GPCR Targets

The compound’s well-defined structure with two chlorine atoms at distinct positions provides a useful test ligand for computational docking and molecular dynamics simulations targeting kinases (DYRK1A/1B) or other quinoline-binding proteins. The 8-Cl and 4-Cl substituents offer distinct electrostatic and steric features that can be probed in silico before committing to costly synthesis of additional analogs. Docking scores for DYRK1A for structurally related compounds are accessible through public databases such as ZINC and BindingDB, enabling pre-experimental prioritization [3].

Analytical Reference Standard: LC-MS/MS Method Development and Metabolite Identification in Quinoline Drug Discovery

With a molecular weight of 391.25 Da and a characteristic isotopic pattern from two chlorine atoms (3:1 ratio for M:M+2 peak), the target compound serves as an excellent analytical reference standard for developing and validating LC-MS/MS methods for chlorinated quinoline-3-carboxylate detection. Its distinct chlorine isotopic signature facilitates sensitive selected reaction monitoring (SRM) transitions for quantification in biological matrices during preclinical pharmacokinetic studies of related quinoline-based drug candidates.

Quote Request

Request a Quote for Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.